

In-Depth Technical Guide: Downstream Signaling Effects of Fgfr-IN-11

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Compound of Interest

Compound Name: *Fgfr-IN-11*

Cat. No.: *B12392849*

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Abstract

Fgfr-IN-11 is a potent, orally active, and covalent pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of the downstream signaling effects of **Fgfr-IN-11**, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Introduction to FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and survival. Ligand (FGF) binding to the extracellular domain of FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are crucial for normal cellular function and are often aberrantly activated in cancer.

Fgfr-IN-11: Mechanism of Action

Fgfr-IN-11 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent modification effectively blocks the kinase activity, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of oncogenic signals.

Quantitative Analysis of Fgfr-IN-11 Inhibitory Activity

The inhibitory potency of **Fgfr-IN-11** has been characterized through various biochemical and cellular assays.

Table 1: Biochemical IC50 Values of Fgfr-IN-11 against EGFR Kinases

Kinase	IC50 (nM)
FGFR1	9.9 ^[1]
FGFR2	3.1 ^[1]
FGFR3	16 ^[1]
FGFR4	1.8 ^[1]

Table 2: Cellular IC50 Values of Fgfr-IN-11 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
NCI-H1581	Lung Cancer	< 2 ^[1]
SNU16	Gastric Cancer	< 2 ^[1]
Huh-7	Hepatocellular Carcinoma	15.63 ^[1]
Hep3B	Hepatocellular Carcinoma	52.6 ^[1]

Downstream Signaling Effects of Fgfr-IN-11

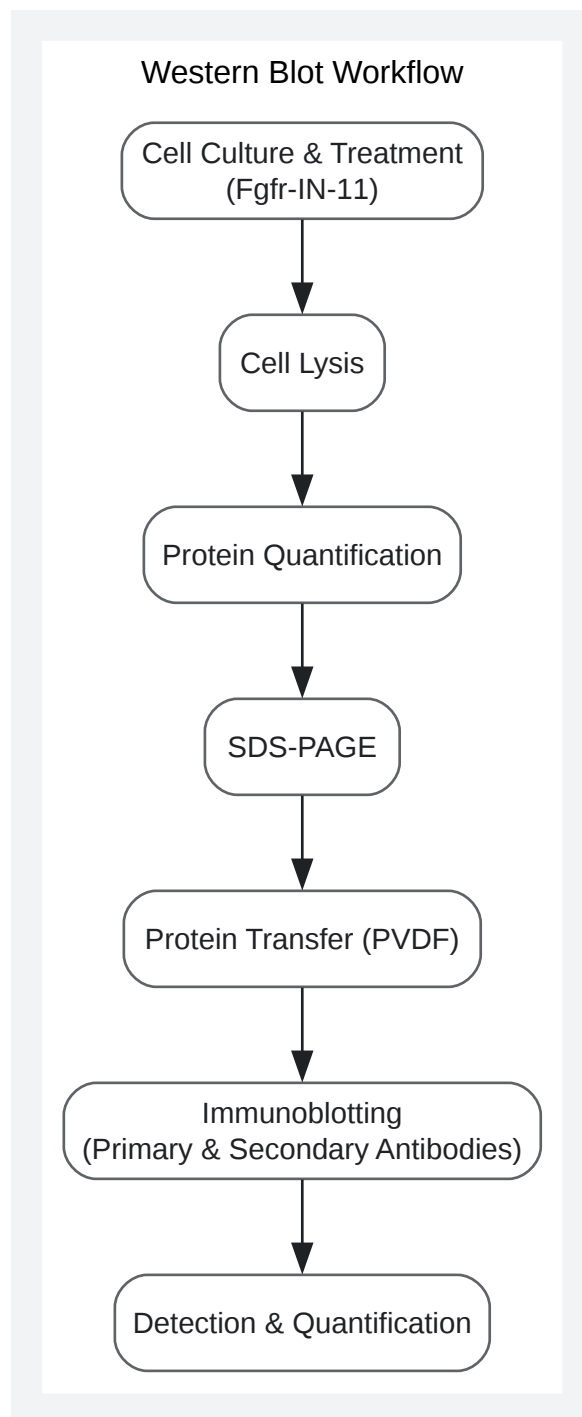
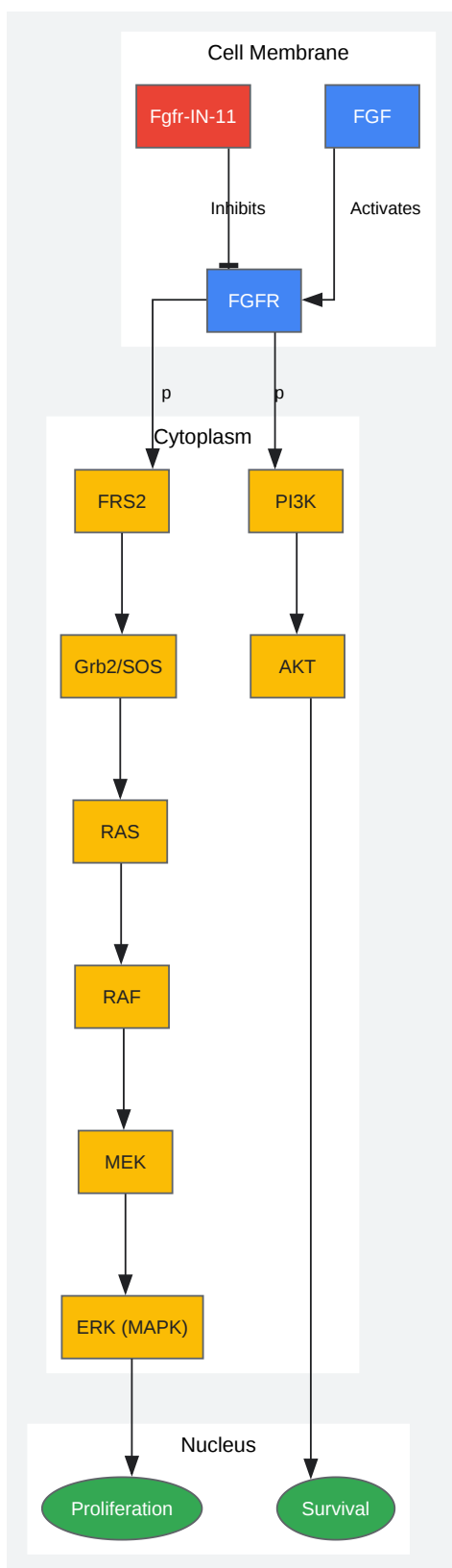
Fgfr-IN-11 effectively suppresses the key downstream signaling pathways mediated by FGFR activation.

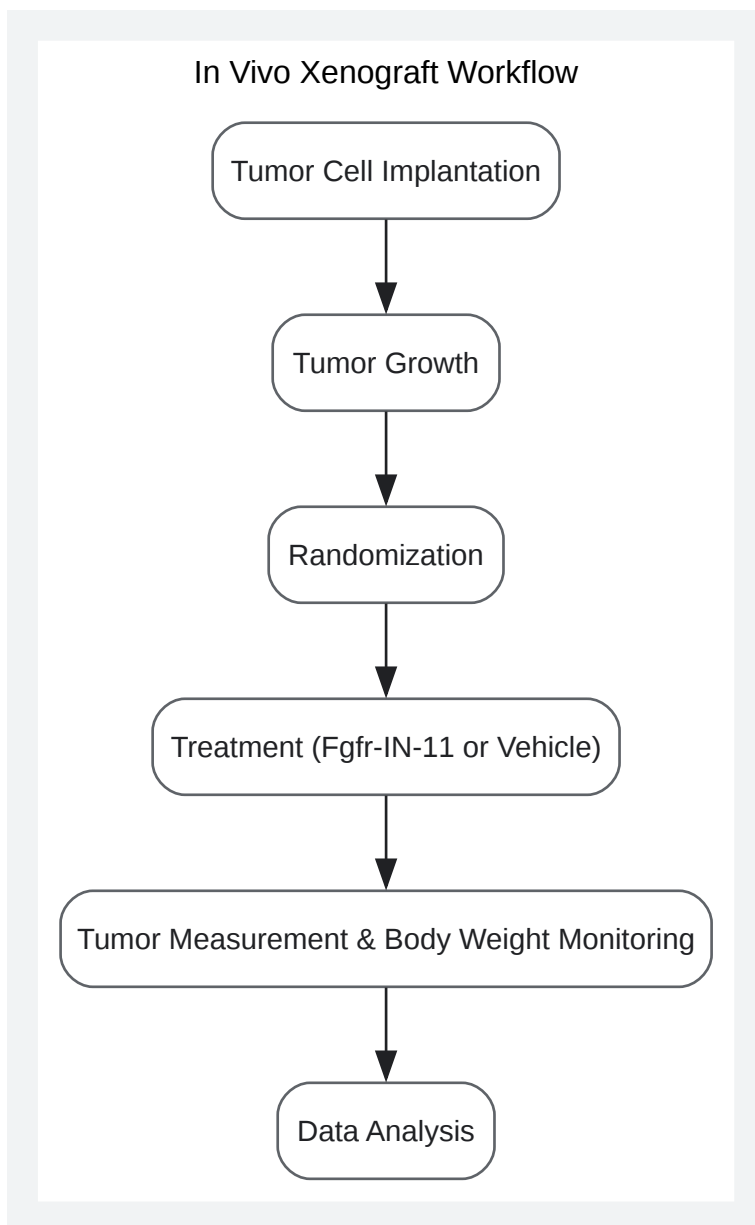
Inhibition of the MAPK Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, leading to the recruitment of Grb2/SOS and subsequent activation of the RAS-RAF-MEK-ERK signaling cascade. **Fgfr-IN-11** inhibits the initial phosphorylation of FGFR, thereby preventing the activation of this entire pathway.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is critical for cell survival, growth, and metabolism. Activated FGFR can also lead to the activation of PI3K, which in turn phosphorylates and activates AKT. **Fgfr-IN-11**'s inhibition of FGFR kinase activity blocks this upstream activation signal, leading to the suppression of the PI3K/AKT pathway.





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References

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